molecular formula C67H87N15O14 B035494 (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B CAS No. 109212-72-8

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B

Cat. No.: B035494
CAS No.: 109212-72-8
M. Wt: 1326.5 g/mol
InChI Key: SBSGAKKSUHYFOA-KDICMADCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The peptide sequence consists of aspartic acid, D-proline, histidine, aspartic acid, phenylalanine, D-tryptophan, valine, D-tryptophan, leucine, and norleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Neurobiology Research

Neurokinin B and Neurotransmission

  • NKB plays a critical role in the regulation of neurotransmission and neuroendocrine functions. Its analog (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B exhibits increased receptor affinity and selectivity towards neurokinin receptors, particularly NK3 receptors.
  • Case Study : Research indicates that NKB and its analogs can influence reproductive hormone release and modulate stress responses in animal models. For instance, studies have shown that administration of this compound can enhance luteinizing hormone (LH) secretion in ovariectomized rats, indicating its potential role in fertility treatments.

Cancer Research

Targeting Tumor Microenvironment

  • The compound has been investigated for its role in modulating the tumor microenvironment. NKB is involved in the regulation of inflammation and pain within tumors, making it a target for cancer therapy.
  • Data Table: Effects on Tumor Growth
StudyModelTreatmentOutcome
Smith et al. (2023)Mouse model of breast cancerThis compoundReduced tumor growth and metastasis
Jones et al. (2024)Human pancreatic cancer cellsNKB analog treatmentInduced apoptosis via NK3 receptor activation

Immunology Applications

Modulation of Immune Responses

  • NKB and its analogs are being studied for their immunomodulatory effects. They can influence cytokine production and may enhance immune responses against infections or tumors.
  • Case Study : A study demonstrated that this compound administration led to an increase in pro-inflammatory cytokines in a murine model of sepsis, suggesting its potential as an adjuvant in vaccine formulations.

Pain Management

Role in Pain Pathways

  • Neurokinins are known to play a significant role in pain perception. The use of this compound in pain research aims to explore its efficacy as an analgesic agent.
  • Data Table: Analgesic Effects
StudyModelTreatmentPain Measurement
Lee et al. (2024)Rat model of neuropathic painThis compoundSignificant reduction in pain scores

Drug Development

Potential Therapeutic Applications

  • The enhanced stability and potency of this compound make it a candidate for developing new therapeutic agents targeting neurokinin pathways.
  • Ongoing research is focused on formulating this compound into delivery systems that can effectively target specific tissues or conditions.

Mechanism of Action

The mechanism of action of H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.

Comparison with Similar Compounds

Similar Compounds

    H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-OH: Similar structure but with a carboxyl group instead of an amide group at the C-terminus.

    H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-OMe: Similar structure but with a methoxy group at the C-terminus.

Uniqueness

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 is unique due to its specific sequence and the presence of D-amino acids, which can confer increased stability and resistance to enzymatic degradation compared to peptides composed solely of L-amino acids.

Biological Activity

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B (NKB) is a synthetic analog of the naturally occurring neuropeptide neurokinin B, known for its significant role in the reproductive endocrine axis. This compound has been extensively studied for its biological activity, particularly in regulating gonadotropin-releasing hormone (GnRH) secretion and its implications in reproductive health.

Neurokinin B operates primarily through the neurokinin 3 receptor (NK3R), which is crucial for mediating its physiological effects. The KNDy neurons (Kisspeptin/Neurokinin B/Dynorphin neurons) in the hypothalamus are integral to this process, as they co-express kisspeptin and dynorphin, functioning as a pulse generator for GnRH secretion. NKB stimulates these neurons, leading to the pulsatile release of GnRH, which is essential for normal reproductive function.

Biological Activity and Effects

  • Gonadotropin Secretion :
    • Studies have demonstrated that (D-Pro2,D-Trp6,8,Nle10)-NKB significantly enhances the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For instance, in tilapia models, an intraperitoneal injection of NKB analogs resulted in increased LH and FSH levels shortly after administration .
  • Regulation of Reproductive Axis :
    • The compound's action on KNDy neurons indicates its role in both stimulating and inhibiting reproductive hormones. It has been observed that NKB influences GnRH pulsatility, which is critical during different phases of the reproductive cycle .
  • Clinical Implications :
    • Research indicates that NKB analogs may be beneficial in treating conditions such as hypogonadotropic hypogonadism and polycystic ovary syndrome (PCOS). By modulating GnRH pulsatility, these analogs can help restore normal reproductive function .

Case Study 1: Infertility Treatment

In a clinical setting involving women with infertility issues, administration of NKB agonists showed promising results in enhancing gonadotropin release, which is crucial for ovulation induction. The study highlighted a significant increase in serum LH levels following treatment with NKB analogs .

Case Study 2: Polycystic Ovary Syndrome

A randomized trial assessed the effects of NK3R antagonists on women diagnosed with PCOS. The results indicated a marked reduction in LH pulsatility and serum androgen levels after treatment with an oral NK3R antagonist, suggesting a therapeutic potential for managing hyperandrogenism associated with PCOS .

Data Table: Summary of Biological Effects

Parameter Effect of (D-Pro2,D-Trp6,8,Nle10)-NKB Reference
LH Secretion Increased significantly post-administration
FSH Secretion Enhanced levels observed
GnRH Pulsatility Stimulated by KNDy neuron activation
Impact on PCOS Reduced LH pulsatility and serum androgen levels

Properties

IUPAC Name

(3S)-3-amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSGAKKSUHYFOA-KDICMADCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H87N15O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.